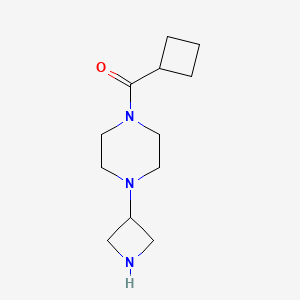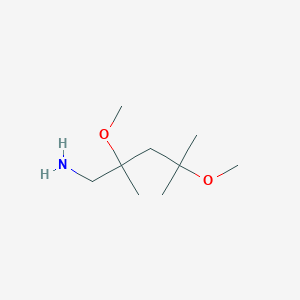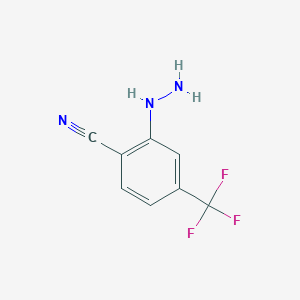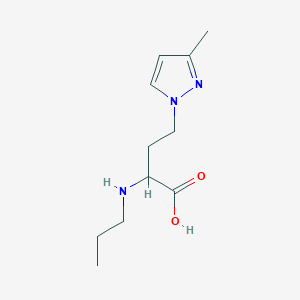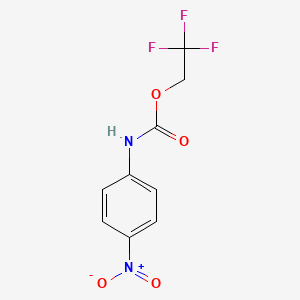
2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C9H7F3N2O4 It is a carbamate ester, characterized by the presence of a trifluoroethyl group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate can be synthesized through the reaction of 2,2,2-trifluoroethanol with 4-nitrophenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently . The general reaction scheme is as follows:
2,2,2-Trifluoroethanol+4-Nitrophenyl isocyanate→2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2,2-trifluoroethanol and 4-nitrophenyl isocyanate.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride, leading to the formation of the corresponding amine derivative.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2,2,2-Trifluoroethanol and 4-nitrophenyl isocyanate.
Reduction: 2,2,2-Trifluoroethyl N-(4-aminophenyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate: Similar structure but with a methyl group instead of a hydrogen atom on the phenyl ring.
2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate: Contains a fluorine atom on the phenyl ring in addition to the nitro group.
Uniqueness
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds .
Propriétés
Numéro CAS |
405-59-4 |
|---|---|
Formule moléculaire |
C9H7F3N2O4 |
Poids moléculaire |
264.16 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H7F3N2O4/c10-9(11,12)5-18-8(15)13-6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H,13,15) |
Clé InChI |
IXDWKZKYSUXWGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


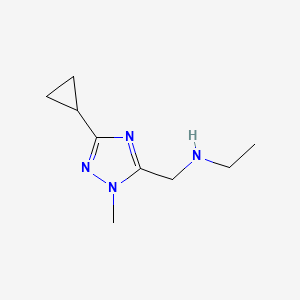
![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
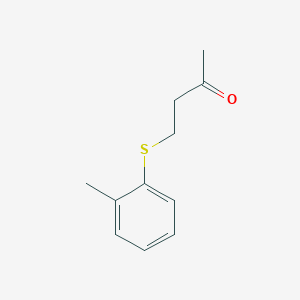
![N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B15327077.png)
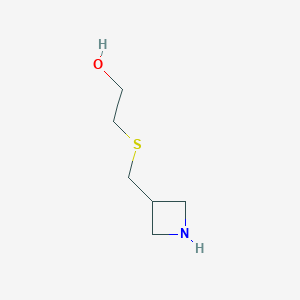
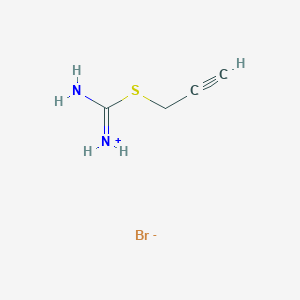
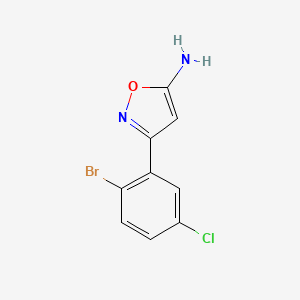


![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
